2,3-Dihydroxypropyl 4-hydroxybenzoate
Overview
Description
“2,3-Dihydroxypropyl 4-hydroxybenzoate” is a chemical compound with the molecular formula C10H12O5 and a molecular weight of 212.2 . It is a hydrolysis product of parabens and serves as an intermediate in the synthesis of 4-hydroxybenzoic acid . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring bearing a carboxyl and a hydroxyl group . The compound’s systematic name is this compound .
Physical And Chemical Properties Analysis
It has a melting point of 155-157°C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 446.5±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 52.2±0.3 cm3 .
Scientific Research Applications
Biotechnological Applications
- Versatile Platform for Value-Added Compounds : 4-Hydroxybenzoic acid, closely related to 2,3-Dihydroxypropyl 4-hydroxybenzoate, has emerged as a promising intermediate for several bioproducts. These products find applications in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering have enabled the biosynthesis of 4-Hydroxybenzoic acid and its derivatives for high-value bioproducts (Wang et al., 2018).
Chemical Stability and Synthesis
- Hydrolysis and Transesterification : Studies have shown that this compound is a significant product of transesterification of parabens with glycerol. It demonstrates satisfactory stability in medicinal preparations stored under ambient conditions for extended periods (Farsa et al., 2011).
- Facile Synthesis of Halogen Decorated Compounds : A study described a facile preparation method for disubstituted hydroxybenzoates, including compounds related to this compound. This method allows for the incorporation of halogens in the final products, expanding the application potential in various industries (Shahzadi et al., 2018).
Pharmaceutical and Cosmetic Applications
- Antioxidant Capacity Measurement : The compound's derivatives have been used in sensitive electrochemical methods for determining antioxidant capacity, indicating its potential in pharmaceutical research (Wang et al., 2009).
- Photocatalytic Activity : Research on Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions, using 4-hydroxybenzoic acid (a related compound) as a trapping agent, highlights potential applications in water decontamination technology (Bessekhouad et al., 2005).
Environmental Applications
- Hydroxyl Radical Production Study : Hydroxybenzoic acids, including this compound, have been used to study hydroxyl radical production, which is significant in understanding environmental oxidative processes (Montgomery et al., 1995).
Safety and Hazards
When handling “2,3-Dihydroxypropyl 4-hydroxybenzoate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
Mechanism of Action
Target of Action
It is known that this compound is a product of the transesterification of parabens with glycerol . Parabens are commonly used as antimicrobial preservatives in various medicinal and cosmetic preparations .
Mode of Action
It is known that this compound is formed as a result of the transesterification of parabens with glycerol . Transesterification is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst.
Biochemical Pathways
It is known that this compound is a product of the transesterification of parabens with glycerol . This suggests that it may be involved in the metabolic pathways related to the breakdown and utilization of these compounds.
Pharmacokinetics
Parabens are generally well absorbed, widely distributed, metabolized, and excreted in urine .
Result of Action
Parabens are known for their antimicrobial properties, which are utilized in various medicinal and cosmetic preparations .
Action Environment
It is known that this compound is stable under ambient conditions for more than 5 years . This suggests that it has good environmental stability.
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which this compound belongs, have excellent biochemical and antioxidant capabilities . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Molecular Mechanism
It is known that hydroxybenzoic acids can interact with specific receptors such as HCA1 and HCA2, which suppress lipolysis in adipocytes .
Temporal Effects in Laboratory Settings
It is known that hydroxybenzoic acids can have long-term health benefits, including potential effects on inflammation, nervous system disorders, cerebrovascular or cardiovascular illnesses, and diabetes .
Metabolic Pathways
Hydroxybenzoic acids are known to be involved in various metabolic processes .
properties
IUPAC Name |
2,3-dihydroxypropyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-9(13)6-15-10(14)7-1-3-8(12)4-2-7/h1-4,9,11-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLWPNKOAQTBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918028 | |
Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93778-15-5 | |
Record name | Benzoic acid, 4-hydroxy-, 2,3-dihydroxypropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93778-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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